molecular formula C9H17NO2 B13562615 (2,7-Dioxaspiro[4.5]decan-3-YL)methanamine

(2,7-Dioxaspiro[4.5]decan-3-YL)methanamine

Cat. No.: B13562615
M. Wt: 171.24 g/mol
InChI Key: UHFNHNBJTJAKEB-UHFFFAOYSA-N
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Description

{2,7-dioxaspiro[45]decan-3-yl}methanamine is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,7-dioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate, which is then further reacted to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for {2,7-dioxaspiro[4.5]decan-3-yl}methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{2,7-dioxaspiro[4.5]decan-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

{2,7-dioxaspiro[4.5]decan-3-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2,7-dioxaspiro[4.5]decan-3-yl}methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,7-dioxaspiro[4.5]decan-3-yl}methanamine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2,9-dioxaspiro[4.5]decan-3-ylmethanamine

InChI

InChI=1S/C9H17NO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7,10H2

InChI Key

UHFNHNBJTJAKEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CN)COC1

Origin of Product

United States

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